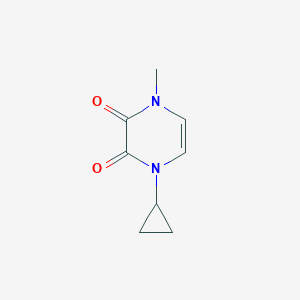

1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione” is a cycloalkane derivative, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring . The general formula for a cycloalkane is CnH2n .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 1,4-dihydropyridines have been synthesized using multicomponent reactions . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as catalyst .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis Techniques : Cyclopentane-1,2-dione, structurally related to 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione, is used in synthesizing various organic compounds, including pyrazines, indicating potential applications in complex organic synthesis (Wrobel & Cook, 1980).

Compound Formation : The study on Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to afford trisubstituted pyrazoles illustrates the chemical reactivity and potential applications in synthesizing structurally diverse pyrazole derivatives (Xue et al., 2016).

Ionic Liquid Catalysis : A study describes the use of basic ionic liquids in catalyzing a four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, demonstrating the role of ionic liquids in the synthesis of related compounds (Shaterian & Mohammadnia, 2012).

Bioactivity Studies

Cancer Research Applications : A 2022 study on 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives describes their use as KRAS covalent inhibitors, indicating a potential application in cancer treatment (De, 2022).

Antioxidative Activity : Pyrazolyl-phthalazine-dione derivatives have been synthesized and evaluated for their in vitro antioxidative activity, showing potential in radical scavenging and as powerful antioxidants (Simijonović et al., 2018).

Corrosion Inhibition : Aza-pseudopeptides, including dihydropyridazine derivatives, have been tested as corrosion inhibitors for mild steel in acidic environments, demonstrating their efficacy in industrial applications (Chadli et al., 2017).

Propiedades

IUPAC Name |

1-cyclopropyl-4-methylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-4-5-10(6-2-3-6)8(12)7(9)11/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVPSRIEILRXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN(C(=O)C1=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

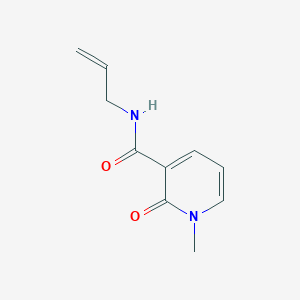

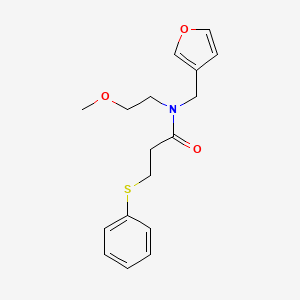

![4-allyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2868411.png)